molecular formula C12H6Cl4 B164875 2,3,5,6-Tetrachlorobiphenyl CAS No. 33284-54-7

2,3,5,6-Tetrachlorobiphenyl

Cat. No. B164875
CAS RN: 33284-54-7
M. Wt: 292 g/mol
InChI Key: BLAYIQLVUNIICD-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachlorobiphenyl is a chemical compound that is a type of polychlorinated biphenyl (PCB). It is also known as PCB 65 . The chemical formula for this compound is C₁₂H₆Cl₄ .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrachlorobiphenyl consists of a biphenyl where one of the phenyl groups is substituted by chlorines at positions 2, 3, 5, and 6 .

Scientific Research Applications

1. Environmental Remediation and Degradation

Research has demonstrated the ability of certain microbial strains to cometabolically degrade polychlorinated biphenyls (PCBs) like 2,3,4,5-tetrachlorobiphenyl. For instance, axenic cultures of Ralstonia sp. SA-5 and Pseudomonas sp. SA-6 showcased substantial metabolism of these compounds, especially when biphenyl supplementation was present, though they couldn't utilize tetrachlorobiphenyls as a growth substrate. Notably, Ralstonia sp. SA-5 was particularly effective, degrading about 70% of the PCBs, which marks these strains as among the most versatile PCB-metabolizing organisms reported (Adebusoye et al., 2008). Additionally, studies on the reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl to 2,3,5-trichlorobiphenyl in aqueous media by specific bacterial cultures have shown about 90% conversion with minimal isotopic fractionation, suggesting microbial reductive dechlorination as a viable method for PCB treatment in contaminated sediments (Drenzek et al., 2001).

2. Advanced Material Synthesis

Tetrachlorobiphenyl compounds have been utilized in the synthesis of advanced materials. For instance, 1,4-diiodo-2,3,5,6-tetrakis(p-tert-butylphenyl)benzene, a derivative, was used to synthesize compounds with two low-coordinate phosphorus centers, leading to the creation of novel materials containing two low-coordinate phosphorus centers bridged by a sterically encumbered phenylene unit. These materials hold potential for various applications due to their unique chemical properties (Shah et al., 2000).

3. Environmental Chemistry and Toxicology

Research into the toxicity of polychlorobiphenyl (PCB) compounds, including 2,2',5,5'-tetrachlorobiphenyl, has been significant, establishing relationships between their toxicity and molecular descriptors like quantum chemical, physicochemical, and topological descriptors. Such studies offer crucial insights into the reactivity of PCBs and their environmental impact, helping to predict the toxicity of PCB compounds lacking accurate experimental data (Eddy, 2020).

4. Analytical Chemistry Applications

The electrochemical impedance determination of polychlorinated biphenyls (PCBs) has been enhanced by the use of innovative materials. For instance, a hybrid of single-walled carbon nanotube/pyrenecyclodextrin (SWCNT/PyCD) has been reported as an effective electrochemical impedance sensor for determining PCBs, including 3,3',4,4'-tetrachlorobiphenyl. This work showcases the potential of advanced materials in improving the sensitivity and selectivity of analytical methods for environmental pollutants (Wei et al., 2011).

Safety And Hazards

The safety data sheet for 2,3,5,6-Tetrachlorobiphenyl suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

1,2,4,5-tetrachloro-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-6-9(14)12(16)10(11(8)15)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAYIQLVUNIICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074136
Record name 2,3,5,6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrachlorobiphenyl

CAS RN

33284-54-7
Record name PCB 65
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33284-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7XE9G6462
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
537
Citations
TR Pulliam Holoman, MA Elberson… - Applied and …, 1998 - Am Soc Microbiol
Defined microbial communities were developed by combining selective enrichment with molecular monitoring of total community genes coding for 16S rRNAs (16S rDNAs) to identify …
Number of citations: 157 journals.asm.org
L Cutter, KR Sowers, HD May - Applied and environmental …, 1998 - Am Soc Microbiol
Bacterial enrichment cultures developed with Baltimore Harbor (BH) sediments were found to reductively dechlorinate 2,3,5,6-tetrachlorobiphenyl (2,3,5,6-CB) when incubated in a …
Number of citations: 113 journals.asm.org
M Goto, K Sugiura, M Hattori, T Miyagawa… - Chemosphere, 1974 - hero.epa.gov
The higher chlorinated biphenyl compounds, labeled 2, 3, 5, 6-tetrachlorobiphenyl (1336363) and 2, 3, 4, 5, 6-pentachlorobiphenyl were administered orally to the rat to determine their …
Number of citations: 31 hero.epa.gov
L Montgomery, TM Vogel - FEMS microbiology letters, 1992 - academic.oup.com
A phototrophic enrichment culture, using acetate as carbon source, reductively dechlorinated 2,3,5,6-tetrachlorobiphenyl, ortho chlorines were removed preferentially over meta …
Number of citations: 24 academic.oup.com
N Assaf-Anid, L Nies, TM Vogel - Applied and Environmental …, 1992 - Am Soc Microbiol
The polychlorinated biphenyl congener 2,3,4,5,6-pentachlorobiphenyl and hexachlorobenzene were reductively dechlorinated in an aqueous biomimetic model system containing …
Number of citations: 133 journals.asm.org
LA Cutter, JEM Watts, KR Sowers… - Environmental …, 2001 - Wiley Online Library
Anaerobic bacteria reductively dechlorinate polychlorinated biphenyls (PCBs) in aquatic sediments, but these microorganisms remain uncultured and, until now, unidentified. Through …
DE Fennell, I Nijenhuis, SF Wilson… - … science & technology, 2004 - ACS Publications
Dehalococcoides ethenogenes strain 195 dechlorinates tetrachloroethene to vinyl chloride and ethene, and its genome has been found to contain up to 17 putative dehalogenase gene …
Number of citations: 421 pubs.acs.org
LD Palekar, KA Maruya, JE Kostka, J Wiegel - Chemosphere, 2003 - Elsevier
Estuarine sediments from a USEPA Superfund site in coastal Georgia were extensively contaminated with Aroclor 1268, a mixture of highly chlorinated polychlorinated biphenyls used …
Number of citations: 24 www.sciencedirect.com
Q Wu, KR Sowers, HD May - Applied and Environmental …, 1998 - Am Soc Microbiol
Reductive dechlorination of Aroclor 1260 was investigated in anaerobic slurries of estuarine sediments from Baltimore Harbor (Baltimore, Md.). The sediment slurries were amended …
Number of citations: 86 journals.asm.org
HM Van Dort, DL Bedard - Applied and environmental …, 1991 - Am Soc Microbiol
We used gas chromatography-mass spectrometry to study the metabolic fate of 2,3,5,6-tetrachlorobiphenyl (2356-CB) (350 μM) incubated with unacclimated methanogenic pond …
Number of citations: 144 journals.asm.org

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